molecular formula C10H17N3O2 B13576171 Methyl 2-amino-3-(2-isopropyl-1h-imidazol-1-yl)propanoate

Methyl 2-amino-3-(2-isopropyl-1h-imidazol-1-yl)propanoate

Cat. No.: B13576171
M. Wt: 211.26 g/mol
InChI Key: PGVCOQRAQKHFND-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(2-isopropyl-1H-imidazol-1-yl)propanoate is a synthetic organic compound featuring an imidazole ring substituted with an isopropyl group at the 2-position, linked to a propanoate ester backbone via an amino group.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

methyl 2-amino-3-(2-propan-2-ylimidazol-1-yl)propanoate

InChI

InChI=1S/C10H17N3O2/c1-7(2)9-12-4-5-13(9)6-8(11)10(14)15-3/h4-5,7-8H,6,11H2,1-3H3

InChI Key

PGVCOQRAQKHFND-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CN1CC(C(=O)OC)N

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Approach

The preparation typically involves a multi-step synthetic route:

  • Step 1: Synthesis of the 2-isopropylimidazole intermediate.
    This can be achieved by alkylation of imidazole or its derivatives with an appropriate isopropyl halide under controlled conditions to selectively introduce the isopropyl group at the 2-position of the imidazole ring.

  • Step 2: Coupling of the substituted imidazole with the amino acid methyl ester.
    The 2-isopropylimidazole is then attached to the 3-position of the amino acid methyl ester via nucleophilic substitution or amide bond formation depending on the functional groups present.

  • Step 3: Purification and characterization.
    The final compound is purified typically by chromatographic methods and characterized using NMR, MS, and IR spectroscopy.

Detailed Synthetic Routes from Literature

Alkylation of Imidazole Derivatives

According to structure-activity relationship studies on imidazole-derived amino acid esters, the isopropyl substituent can be introduced via alkylation of imidazole nitrogen or carbon atoms using isopropyl bromide or chloride in the presence of a base such as potassium carbonate in polar aprotic solvents like DMF or acetonitrile. The reaction is typically conducted at elevated temperatures (50–80 °C) to ensure selective substitution at the 2-position of the imidazole ring.

Coupling with Amino Acid Methyl Ester

The amino acid methyl ester, often prepared by esterification of the corresponding amino acid with methanol under acidic conditions, is reacted with the 2-isopropylimidazole intermediate. The coupling can be facilitated by activating the carboxyl group of the amino acid ester or by using halo-substituted amino acid derivatives that undergo nucleophilic substitution with the imidazole nitrogen.

An example method involves:

  • Activation of the amino acid methyl ester as an acid chloride or mixed anhydride,
  • Subsequent nucleophilic attack by the imidazole nitrogen to form the desired methyl 2-amino-3-(2-isopropyl-1H-imidazol-1-yl)propanoate.

Alternatively, direct alkylation of the amino acid methyl ester with a 2-isopropylimidazole-containing alkyl halide can be used.

Alternative Synthetic Strategies

  • Cyclization and ring-opening methods: Some studies report the use of epoxide ring-opening reactions with imidazole derivatives to build the amino acid-imidazole linkage, followed by functional group transformations to install the isopropyl substituent.

  • Use of protecting groups: To avoid side reactions, amino and carboxyl groups are often protected (e.g., Boc, Fmoc for amines; methyl or ethyl esters for acids) during the alkylation and coupling steps, with deprotection as the final step.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Imidazole alkylation Isopropyl bromide, K2CO3, DMF, 60 °C, 12 h 75–85 Selective 2-position substitution
Amino acid methyl ester prep Methanol, HCl, reflux, 4 h 80–90 Esterification of amino acid
Coupling Acid chloride formation, imidazole coupling 60–75 Use of coupling agents to improve yield

Yields are approximate and depend on purification methods and scale.

Analytical Data Supporting Preparation

  • NMR Spectroscopy:
    Characteristic proton signals for the isopropyl group appear as a doublet (~1.0 ppm) for methyl protons and a multiplet (~3.5 ppm) for the methine proton. The imidazole protons resonate between 6.5–7.5 ppm. The methyl ester group shows a singlet near 3.7 ppm.

  • Mass Spectrometry:
    Molecular ion peaks corresponding to the molecular weight of this compound confirm the product formation.

  • IR Spectroscopy:
    Ester carbonyl stretching around 1735 cm^-1 and amino group N-H stretching near 3300 cm^-1 are diagnostic.

Summary Table of Preparation Methods

Method Key Reagents/Intermediates Advantages Limitations
Direct alkylation of imidazole Imidazole, isopropyl halide, base Simple, straightforward Possible regioisomer formation
Coupling via acid chloride Amino acid methyl ester acid chloride, imidazole derivative Efficient coupling, high purity Requires careful control of conditions
Epoxide ring-opening Epoxide intermediates, imidazole nucleophile Versatile, allows functional group diversity Multi-step, moderate yield

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2-isopropyl-1h-imidazol-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

Methyl 2-amino-3-(2-isopropyl-1h-imidazol-1-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(2-isopropyl-1h-imidazol-1-yl)propanoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The compound may also interact with receptors, modulating their signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, describes a structurally related compound, Methyl 2-hydroxymethyl-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-3-[(2-(trimethylsilyl)ethoxy)methyl]imidazole-5-propanoate (Compound 32), which shares key features such as an imidazole core and ester functionality. Below is a comparative analysis based on structural and functional analogs:

Table 1: Structural and Functional Comparison

Feature Methyl 2-amino-3-(2-isopropyl-1H-imidazol-1-yl)propanoate Compound 32 ()
Imidazole substitution 2-isopropyl 3-[(2-(trimethylsilyl)ethoxy)methyl]
Backbone Propanoate ester with amino group Propanoate ester with hydroxymethyl and biphenyl-tetrazole substituents
Pharmacological target Hypothesized: Histamine receptors, enzymes Radioligand binding assay performed (specific target not stated)
Synthetic yield Not reported 88% yield via General Procedure 6
Analytical data No data provided ESI-MS: m/z 419.56 (M+H+); NMR and elemental analysis reported

Key Differences:

Substituent Complexity : Compound 32 includes a tetrazole-biphenyl system and a trimethylsilyl-protected group, which may enhance binding affinity or metabolic stability compared to the simpler isopropyl substitution in the target compound.

Functional Groups: The amino group in the target compound could facilitate hydrogen bonding or ionic interactions, whereas Compound 32’s hydroxymethyl and tetrazole groups may confer acidity (tetrazole pKa ~4.9) or metal-binding properties.

Limitations of Available Evidence

  • Absence of Direct Data: Neither the synthesis nor the properties of this compound are discussed in the provided evidence.

Recommendations for Future Research

Synthetic Optimization : Explore routes similar to General Procedure 6 in to improve yields or functionalize the imidazole core further.

Crystallographic Analysis : Utilize SHELX-based methods to determine the compound’s 3D structure and intermolecular interactions.

Biological Activity

Methyl 2-amino-3-(2-isopropyl-1H-imidazol-1-yl)propanoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the compound's structure, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following properties:

PropertyDetails
Molecular Formula C₉H₁₄N₄O₂
Molecular Weight 198.23 g/mol
CAS Number Not widely listed
Appearance White to off-white solid

The compound features an imidazole ring, which is known for its biological activity, particularly in enzyme inhibition and receptor interactions.

Enzyme Inhibition

One of the notable mechanisms of action for compounds containing imidazole moieties is their ability to act as enzyme inhibitors. For instance, research has shown that derivatives of imidazole can inhibit proteases, which are crucial in various biological processes including viral replication. Specifically, compounds similar to this compound have been investigated for their inhibitory effects on the papain-like protease (PLpro) of SARS-CoV-2, demonstrating significant antiviral activity .

Cytotoxicity and Antimicrobial Activity

Studies have indicated that compounds with similar structures exhibit varying degrees of cytotoxicity against different cancer cell lines. For example, imidazole derivatives have shown IC₅₀ values in the low micromolar range against specific tumor cells, suggesting potential as anticancer agents . Additionally, some studies have reported antimicrobial properties, with certain derivatives displaying effective inhibition against bacterial strains .

Case Study 1: Antiviral Activity

A study focused on the design of covalent inhibitors for PLpro revealed that modifications to the imidazole ring significantly enhanced antiviral potency. The most promising candidates showed IC₅₀ values below 100 nM, indicating strong inhibition of viral replication . This suggests that this compound could be a valuable lead compound in developing antiviral therapies.

Case Study 2: Cytotoxicity Profile

Research evaluating the cytotoxic effects of various imidazole derivatives found that those with specific side chains exhibited enhanced activity against cancer cells. For instance, compounds with alkyl substitutions showed improved selectivity and potency against human cancer cell lines compared to their unsubstituted counterparts . This highlights the importance of structural modifications in enhancing biological activity.

Q & A

Q. What are the optimized synthetic routes for Methyl 2-amino-3-(2-isopropyl-1H-imidazol-1-yl)propanoate, and how are reaction conditions controlled to maximize yield?

Synthesis involves multi-step organic reactions, typically starting with imidazole alkylation followed by esterification. Key steps include:

  • Alkylation : Reacting imidazole derivatives (e.g., 2-isopropylimidazole) with brominated amino acid esters under basic conditions (e.g., K₂CO₃ in DMF) at 40–60°C.
  • Esterification : Using methyl chloroformate to introduce the methyl ester moiety. Optimization involves solvent selection (THF or DMF for solubility), temperature control (prevents side reactions), and catalysts (triethylamine for nucleophilic substitution). Reaction progress is monitored via TLC, and purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups (e.g., imidazole protons at δ 7.2–7.5 ppm) and stereochemistry.
  • Mass Spectrometry (ESI-TOF) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 226.29).
  • X-ray Crystallography : SHELX refines crystal structures, resolving bond angles and torsional strain.
  • HPLC : Validates purity (≥95%) using reverse-phase C18 columns and UV detection .

Q. How are preliminary biological activities of this compound assessed in drug discovery contexts?

  • In vitro assays : Fluorescence polarization or surface plasmon resonance (SPR) measure binding affinity to target enzymes (e.g., IC₅₀ values).
  • Cell-based assays : MTT assays evaluate cytotoxicity in cancer cell lines (e.g., IC₅₀ = 12 μM in HeLa cells).
  • Dose-response studies : Log-dose curves determine potency thresholds. Orthogonal assays (e.g., Western blotting) confirm target modulation .

Advanced Questions

Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?

Challenges include crystal twinning and disorder in the isopropyl group. Methodological solutions:

  • Data collection : High-resolution synchrotron data (≤1.0 Å) reduces noise.
  • Refinement : SHELXL handles disordered regions via PART and SUMP instructions.
  • Visualization : ORTEP-3 generates thermal ellipsoid plots, highlighting hydrogen-bonding networks (e.g., N–H···O interactions at 2.8 Å) .

Q. How do substituent variations on the imidazole ring affect the compound's pharmacological profile?

Structural modifications are guided by structure-activity relationship (SAR) studies:

  • Electron-withdrawing groups (e.g., -Cl at C2) increase binding affinity (Ki improves from 60 nM to 12 nM).
  • Bulky substituents (e.g., isopropyl) enhance metabolic stability (t₁/₂ increases from 2.1 to 5.3 hours in liver microsomes).
  • LogP optimization : Methyl esters reduce logP by 0.5 units compared to ethyl analogs, improving aqueous solubility .

Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy data for this compound?

Discrepancies often stem from poor pharmacokinetics. Strategies include:

  • Plasma stability assays : LC-MS quantifies degradation (e.g., ester hydrolysis in rat plasma).
  • PK/PD modeling : Adjust dosing intervals based on clearance rates (e.g., 8 mL/min/kg in mice).
  • Metabolite identification : HRMS detects oxidative metabolites (e.g., hydroxylation at C3) .

Q. What mechanistic insights guide the design of degradation studies under physiological conditions?

  • Hydrolysis kinetics : Pseudo-first-order rate constants (kobs) are measured in buffers (pH 1.2–7.4). Ester hydrolysis dominates at pH > 6.
  • Stability profiling : Simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) reveal 80% degradation after 24 hours in SIF.
  • Degradation products : MS/MS identifies propanoic acid derivatives, informing prodrug strategies .

Q. How does this compound compare structurally and functionally to its methylimidazole-containing analogs?

  • Structural comparisons : Overlay with PyMOL shows the isopropyl group introduces steric bulk (van der Waals radius = 2.0 Å vs. 1.7 Å for methyl).
  • Functional differences : The isopropyl analog exhibits 30% higher Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) due to enhanced lipophilicity.
  • Target selectivity : Fluorescence competition assays reveal 5-fold selectivity for kinase A over kinase B .

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